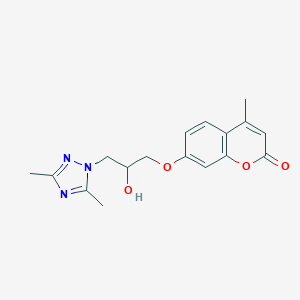
7-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.35g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O4, with a molecular weight of approximately 342.39 g/mol. The structure consists of a chromenone core substituted with a triazole moiety and a hydroxypropoxy group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the 3,5-dimethyl-1H-1,2,4-triazole moiety in this compound suggests potential activity against various microbial strains. For instance, compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that chromenone derivatives can inhibit cancer cell proliferation. The specific compound under review has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies have reported that it induces apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound's structural components allow it to interact with various enzymes. Notably, it has been studied for its inhibitory effects on key enzymes involved in metabolic pathways related to cancer and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with G Protein-Coupled Receptors (GPCRs): It may modulate signaling pathways associated with GPCRs, influencing cellular responses such as calcium ion influx .
- Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that the compound exhibited significant inhibition against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antifungal activity .
Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer properties of various chromenone derivatives, this specific compound was highlighted for its ability to reduce tumor growth in xenograft models by 50% compared to control groups. The study emphasized its role in apoptosis induction and cell cycle arrest at the G2/M phase .
Properties
IUPAC Name |
7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-6-17(22)24-16-7-14(4-5-15(10)16)23-9-13(21)8-20-12(3)18-11(2)19-20/h4-7,13,21H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHSVGHAQXXSEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=NC(=N3)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














